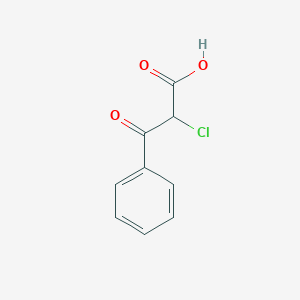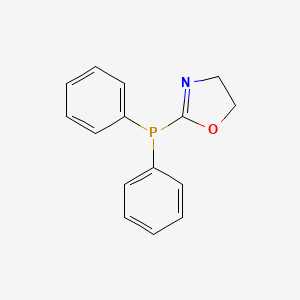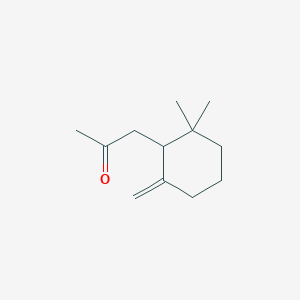![molecular formula C10H12BrN5O2 B14237378 2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol CAS No. 380607-28-3](/img/structure/B14237378.png)
2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol is a synthetic compound that features a purine base, which is a fundamental component of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine base, which is then functionalized to introduce the amino group at the 6-position.
Bromination: The next step involves the bromination of the ethylidene group, which is achieved using bromine or a brominating agent under controlled conditions.
Coupling Reaction: The brominated intermediate is then coupled with propane-1,3-diol under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol undergoes several types of chemical reactions:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield dehalogenated products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Amino or thiol derivatives.
Oxidation: Oxo derivatives.
Reduction: Dehalogenated products.
Hydrolysis: Breakdown products of the purine base and propane-1,3-diol.
科学的研究の応用
2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of antiviral and anticancer agents.
Biological Studies: The compound is used to study the interactions of purine derivatives with biological macromolecules.
Chemical Biology: It serves as a tool for probing the mechanisms of enzyme action and nucleic acid interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol involves its interaction with biological targets such as enzymes and nucleic acids. The bromine atom can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of nucleic acid function. The purine base can also participate in hydrogen bonding and π-π interactions, further modulating its biological activity.
類似化合物との比較
Similar Compounds
2-[2-(2-Amino-6-chloro-9H-purin-9-yl)ethyl]propane-1,3-diol: Similar structure but with a chlorine atom instead of bromine.
2-[2-(6-Amino-9H-purin-9-yl)methoxy]ethyl acetate: Contains a methoxy group and acetate ester instead of the bromoethylidene group.
2-[2-(2-Amino-9H-purin-9-yl)ethyl]propane-1,3-diol: Lacks the bromoethylidene group.
Uniqueness
The presence of the bromoethylidene group in 2-[2-(6-Amino-9H-purin-9-yl)-1-bromoethylidene]propane-1,3-diol makes it unique compared to its analogs. This functional group imparts distinct reactivity and biological activity, making it a valuable compound for research and development in various fields.
特性
CAS番号 |
380607-28-3 |
|---|---|
分子式 |
C10H12BrN5O2 |
分子量 |
314.14 g/mol |
IUPAC名 |
2-[2-(6-aminopurin-9-yl)-1-bromoethylidene]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrN5O2/c11-7(6(2-17)3-18)1-16-5-15-8-9(12)13-4-14-10(8)16/h4-5,17-18H,1-3H2,(H2,12,13,14) |
InChIキー |
VXTQJQSOWQWAFQ-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(=C(CO)CO)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S)-2-Ethyl-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B14237297.png)




![Phenol, 2-[[(2,6-dimethylphenyl)imino]methyl]-4,6-diiodo-](/img/structure/B14237339.png)



![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)
![Thiourea, N-[2-(methylthio)phenyl]-N'-2-pyridinyl-](/img/structure/B14237361.png)

![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237373.png)
